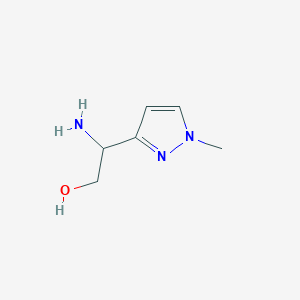

2-amino-2-(1-methyl-1H-pyrazol-3-yl)ethanol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

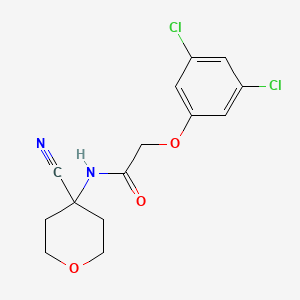

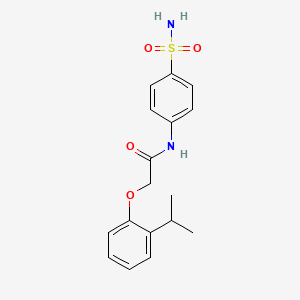

“2-amino-2-(1-methyl-1H-pyrazol-3-yl)ethanol” is a compound that contains a pyrazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole .

Synthesis Analysis

The synthesis of pyrazole derivatives has been reported in various studies. For instance, one study reported the synthesis of derivatives containing 3-methyl-1H-pyrazol-5-yl by intermediate derivatization methods (IDMs) . Another study reported the synthesis of pyrazole derivatives through a multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with a carbonyl system, and using a heterocyclic system .Molecular Structure Analysis

The molecular structure of pyrazole derivatives, including “this compound”, is characterized by a five-membered heterocyclic ring containing two nitrogen atoms and three carbon atoms . The nitrogen atoms are in neighboring positions, and one of them bears a hydrogen atom .Chemical Reactions Analysis

Pyrazole-containing compounds have been reported to exhibit various chemical reactions. For instance, they have been used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . They also show both acidic and basic properties due to their amphoteric nature .Scientific Research Applications

Chemical Synthesis and Applications

2-Amino-2-(1-methyl-1H-pyrazol-3-yl)ethanol is a compound that finds its applications predominantly in the field of chemical synthesis. Nayak and Poojary (2019) described the synthesis of a related compound, 4-amino-5-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione, emphasizing its potential inhibitory action on human prostaglandin reductase (PTGR2) as indicated by docking studies (Nayak & Poojary, 2019).

Synthesis of Derivatives and Bioactive Compounds

Chagarovskiy et al. (2016) developed a method to create 2-(pyrazol-4-yl)- and 2-(isoxazol-4-yl)ethanols, demonstrating further transformation of these compounds into bioactive compounds, including 2-(pyrazolyl)ethylamine, showcasing their potential in synthesizing antitumor alkaloid derivatives (Chagarovskiy et al., 2016).

Exploration of Biological Activities

In 1994, Bruno et al. synthesized a series of compounds related to this compound and found that some exhibited significant local anesthetic, analgesic, and in vitro platelet antiaggregating activities. These findings suggest potential medical applications for derivatives of this compound (Bruno et al., 1994).

Coordination Chemistry and Material Science

A study by Pérez et al. (2013) looked at the reaction of related ligands, including 2-(5-methyl-3-phenyl-1H-pyrazol-1-yl)ethanol, with palladium(II) and platinum(II), leading to the formation of complexes. These findings are significant for understanding the coordination chemistry of such compounds and their potential applications in material science (Pérez et al., 2013).

Pharmaceutical Synthesis

Brahmachari and Banerjee (2014) developed an eco-friendly, multicomponent synthesis method for 2-amino-3-cyano-4H-pyrans and related compounds, demonstrating the pharmaceutical relevance and environmental sustainability of synthesizing derivatives of this compound (Brahmachari & Banerjee, 2014).

properties

IUPAC Name |

2-amino-2-(1-methylpyrazol-3-yl)ethanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3O/c1-9-3-2-6(8-9)5(7)4-10/h2-3,5,10H,4,7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCPRZYKEIPMTGJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC(=N1)C(CO)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 4-{[2-cyano-2-(3-thienyl)vinyl]amino}benzenecarboxylate](/img/structure/B2557549.png)

![Ethyl 3-chloroimidazo[1,2-a]pyrimidine-2-carboxylate](/img/structure/B2557554.png)

![8-oxo-N-phenyl-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(4H)-carbothioamide](/img/structure/B2557561.png)

![5-{[(4-Chlorobenzyl)sulfanyl]methylene}-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B2557562.png)

![8-(2-hydroxyphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2557565.png)

![2-(3-chloro-4-ethoxyphenyl)-5-(2,4-dimethylbenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2557566.png)